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Compound of Interest

Compound Name: H-D-Glu(OtBu)-OH

Cat. No.: B555604

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for H-D-Glu(OtBu)-OH (D-Glutamic acid y-tert-butyl ester).
Detailed experimental protocols for acquiring this data are also included to support researchers
in their analytical and synthetic workflows.

Compound Data

H-D-Glu(OtBu)-OH is a derivative of the amino acid D-glutamic acid, where the side-chain
carboxylic acid is protected as a tert-butyl ester. This protection strategy is common in peptide

synthesis.
Property Value Reference
Chemical Name D-Glutamic acid y-tert-butyl o
ester

Synonym H-D-Glu(OtBu)-OH [1]

CAS Number 45125-00-6 [1]
Molecular Formula CoH17NOa4 [1]
Molecular Weight 203.24 g/mol
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NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural
elucidation of H-D-Glu(OtBu)-OH. Below are the expected chemical shifts for *H and 3C NMR.

Table 1: Predicted *H NMR Data

Expected Coupling
Assignment Protons Chemical Shift  Multiplicity Constant (J,
(3, ppm) Hz)
Doublet of
Ha (Alpha-H) 1H 3.5-38 Doublets (dd) or ~6-8 Hz
Triplet (t)
Hp (Beta-H) 2H 19-22 Multiplet (m) -
Hy (Gamma-H) 2H 23-26 Triplet (t) ~7-8 Hz
-C(CHs)s 9H 14-15 Singlet (s) -

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the
solvent and pH.

Table 2: Predicted 3C NMR Data

Expected Chemical Shift

Assignment Carbon

(3, ppm)
C=0 (a-carboxyl) 1C 172 - 176
C=0 (y-ester) 1C 171-174
Ca (Alpha-Carbon) 1C 52 - 56
CpB (Beta-Carbon) 1C 26 - 30
Cy (Gamma-Carbon) 1C 30-34
C(CHs)s (Quaternary) 1C 80 - 83
C(CHs)3 (Methyls) 3C 27 - 29
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Note: The precise chemical shifts are dependent on the experimental conditions, particularly
the solvent used.

Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight and integrity of the compound.
Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data

lon Formula Description Calculated m/z
[CoH17NO4 + H]* Protonated Molecule ([M+H]*) 204.1230
[CoH17NO4 + Na]* Sodium Adduct ([M+Na]*) 226.1049

Fragment from loss of CaHsg
[CsHsNO4]* 146.0448
(tert-butyl)

Fragment from loss of CaH70:2
[CsH10NO2]* 116.0706
(tert-butoxycarbonyl)

Note: The fragmentation pattern can provide structural confirmation. The loss of 56 Da (CaHs)
is a characteristic fragmentation for tert-butyl esters.

Experimental Protocols
A. NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring *H and 3C NMR spectra.
e Sample Preparation:
o Weigh 5-10 mg of H-D-Glu(OtBu)-OH.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Deuterium Oxide (D20) or DMSO-de) in a clean, dry vial.

o Vortex the vial gently to ensure complete dissolution.
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o Transfer the solution into a 5 mm NMR tube using a pipette.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Tune and match the probe for the desired nucleus (*H or 13C).

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.

For 1H NMR:

[e]

» Acquire a 1D proton spectrum using a standard pulse program.
» Set the spectral width to cover the expected range (e.g., 0-10 ppm).

» Apply a solvent suppression technique if a strong residual solvent peak (e.g., HOD) is
present.

o For 3C NMR:
» Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
» Set the spectral width to cover the expected range (e.g., 0-200 ppm).

» A sufficient number of scans should be acquired to achieve an adequate signal-to-noise
ratio due to the low natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

[e]

o

Calibrate the chemical shift axis using a known reference signal (e.g., TMS at 0.00 ppm or
the residual solvent peak).
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o Integrate the peaks in the *H spectrum and pick peaks for both *H and 13C spectra.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol
This protocol is designed for the analysis of H-D-Glu(OtBu)-OH using LC-MS with ESI.

e Sample and Mobile Phase Preparation:

o

Prepare a stock solution of H-D-Glu(OtBu)-OH at 1 mg/mL in a suitable solvent (e.g.,
50:50 acetonitrile:water).

o

Perform a serial dilution to a working concentration of 1-10 pg/mL using the initial mobile
phase composition.

Mobile Phase A: 0.1% formic acid in water.

o

Mobile Phase B: 0.1% formic acid in acetonitrile.

o

 Liquid Chromatography (LC) Conditions:

o Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for
retaining this polar analyte. Alternatively, a C18 reversed-phase column can be used.

o Gradient:

= 0-2min: 5% B

= 2-15 min: Ramp linearly from 5% to 95% B

= 15-18 min: Hold at 95% B

» 18-20 min: Return to 5% B and equilibrate

o Flow Rate: 0.3 mL/min.

o Injection Volume: 5 pL.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b555604?utm_src=pdf-body
https://www.benchchem.com/product/b555604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Column Temperature: 30 °C.

e Mass Spectrometry (MS) Conditions:
o lonization Source: Electrospray lonization (ESI).
o Polarity: Positive ion mode.
o Scan Mode: Full scan.
o Mass Range: m/z 100-500.
o Capillary Voltage: 3.5 kV.
o Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.
o Source/Vaporizer Temperature: 300-350 °C.
o Data Analysis:

o Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]*,
m/z 204.12).

o Analyze the corresponding mass spectrum to confirm the molecular ion and identify any
characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of H-D-
Glu(OtBu)-OH using NMR and LC-MS.
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Caption: Workflow for the spectroscopic characterization of H-D-Glu(OtBu)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. peptide.com [peptide.com]

« To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of H-D-
Glu(OtBu)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555604#h-d-glu-otbu-oh-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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